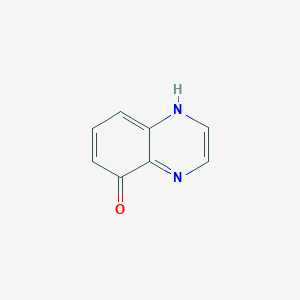

Quinoxalin-5-ol

Vue d'ensemble

Description

Quinoxalin-5-ol is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in the pharmaceutical and chemical industries The structure of this compound consists of a quinoxaline ring system with a hydroxyl group attached at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-5-ol typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then hydroxylated at the 5-position using suitable reagents .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale synthesis involving continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Quinoxalin-5-ol undergoes various chemical reactions, including:

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride under mild conditions.

Substitution: Halogenating agents, alkylating agents, and acylating agents under basic or acidic conditions.

Major Products:

Oxidation: Quinoxalin-5-one.

Reduction: Dihydrothis compound derivatives.

Substitution: Various substituted this compound derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antiviral Activity

Quinoxaline derivatives have been investigated for their potential as antiviral agents. A systematic review highlighted that polysubstituted quinoxalines exhibit promising antiviral properties against various viruses, including coxsackievirus B5 (CBV5). Notably, compounds such as ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate demonstrated remarkable activity with an EC50 of 0.09 µM against CBV5, indicating their potential as therapeutic agents in combating viral infections .

| Compound | EC50 (µM) | Virus Targeted |

|---|---|---|

| Compound 11 | 0.09 | CBV5 |

| Compound 12 | 0.06 | CBV5 |

| Compound 13 | 0.3 | CBV5 |

1.2 Anticancer Properties

The anticancer potential of quinoxaline derivatives has also been extensively studied. A recent study synthesized a library of N1-substituted quinoxalines and assessed their cytotoxicity against colorectal cancer cells (HCT-116). Compounds exhibited IC50 values ranging from 0.05 to 0.07 μM, demonstrating selective toxicity towards cancer cells while sparing normal cells .

| Compound | IC50 (µM) | Cell Line | Selectivity Index |

|---|---|---|---|

| Compound 6 | 0.05 | HCT-116 | 29.4 |

| Compound 9 | 0.07 | HCT-116 | 6.6 |

| Doxorubicin | 0.761 | HCT-116 | - |

Materials Science

2.1 Organic Light Emitting Devices (OLEDs)

Quinoxaline compounds are utilized in the development of organic light-emitting devices due to their thermal stability and favorable electronic properties. Research indicates that quinoxaline-containing polymers are effective in optical applications, contributing to advancements in OLED technology .

2.2 Organic Semiconductors

Recent studies have explored the use of quinoxaline-based chromophores in constructing novel organic semiconductors for applications in organic field-effect transistors (OFETs). These materials exhibit promising electrical properties, paving the way for their use in next-generation electronic devices .

Case Studies

3.1 Synthesis and Evaluation of Quinoxaline Hybrids

A study conducted on the synthesis of quinoxaline-triazole hybrids demonstrated significant anticancer activity against HCT-116 cells, with some compounds outperforming traditional chemotherapeutics like doxorubicin . The hybridization approach enhances the pharmacological profile of quinoxaline derivatives.

3.2 Quinoxaline Derivatives as Antiviral Agents

Another case study focused on the design and synthesis of quinoxaline derivatives targeting viral infections, showcasing their ability to inhibit viral replication effectively while maintaining low cytotoxicity levels . This research underscores the therapeutic potential of quinoxaline derivatives in infectious disease management.

Mécanisme D'action

The mechanism of action of quinoxalin-5-ol involves its interaction with various molecular targets and pathways. In biological systems, this compound can inhibit enzymes such as poly(ADP-ribose) polymerase, which is involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. Additionally, this compound can interact with microbial cell membranes, disrupting their integrity and leading to cell lysis .

Comparaison Avec Des Composés Similaires

Quinoxaline: The parent compound of quinoxalin-5-ol, lacking the hydroxyl group at the 5-position.

Quinoxalin-2-ol: A similar compound with the hydroxyl group at the 2-position instead of the 5-position.

Quinoxalin-6-ol: Another similar compound with the hydroxyl group at the 6-position.

Uniqueness of this compound: this compound is unique due to its specific hydroxylation at the 5-position, which imparts distinct chemical and biological properties. This positional isomerism can significantly influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Activité Biologique

Quinoxalin-5-ol is a biologically active compound belonging to the quinoxaline family, characterized by its fused benzene and pyrazine ring structure with a hydroxyl group at the 5-position. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, neuroprotective, and antidiabetic effects. The following sections provide a detailed overview of its biological activities, supported by research findings and data tables.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains, including those resistant to conventional antibiotics. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This activity is attributed to the presence of the hydroxyl group, which enhances solubility and facilitates interaction with microbial targets.

2. Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable study evaluated various quinoxaline derivatives against different cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The results indicated that certain derivatives exhibited significant cytotoxicity.

Table 2: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 22.11 |

| This compound | HepG2 | 26.6 |

| Qx28 | MCF-7 | 4.4 |

The compound Qx28, a derivative of this compound, showed particularly promising results in inhibiting tumor cell proliferation, highlighting the importance of structural modifications on biological activity .

3. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of ototoxicity induced by aminoglycosides. A study demonstrated that quinoxalin-5-carboxylic acid (Qx28), derived from this compound, provided robust protection against hair cell loss in zebrafish models exposed to neomycin.

Table 3: Neuroprotective Efficacy of Qx28

| Treatment Concentration (µM) | Percentage Protection (%) |

|---|---|

| 1 | 100 |

| 10 | 80 |

| 100 | 50 |

The efficacy of Qx28 was significantly higher than that of quinoxaline itself, suggesting that specific modifications can enhance neuroprotective effects against drug-induced toxicity .

4. Antidiabetic Activity

This compound derivatives have also shown potential as antidiabetic agents by inhibiting key enzymes involved in carbohydrate metabolism. A recent study evaluated several derivatives for their ability to inhibit α-amylase and α-glucosidase.

Table 4: Inhibitory Activity Against α-Amylase and α-Glucosidase

| Compound | α-Amylase IC50 (mM) | α-Glucosidase IC50 (mM) |

|---|---|---|

| This compound | 16.4 | Not specified |

| Qx22 | Not specified | 12.0 |

These findings indicate that quinoxalin derivatives could serve as effective agents in managing hyperglycemia by modulating carbohydrate digestion .

Case Studies and Research Findings

Several case studies have reinforced the biological significance of this compound:

- Anticancer Activity : A study involving the synthesis and evaluation of quinoxaline derivatives revealed that compounds with specific functional groups exhibited enhanced anticancer activity against various cell lines, emphasizing structure–activity relationships (SAR) in drug design .

- Neuroprotection : Research on Qx28's mechanism revealed that it activates the NF-kB pathway, providing insights into its protective effects against ototoxicity .

- Antimicrobial Efficacy : Investigations into the antimicrobial properties highlighted how modifications in the quinoxaline structure could lead to improved efficacy against resistant strains.

Propriétés

IUPAC Name |

quinoxalin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQDDQFXSNXEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501256, DTXSID40901663 | |

| Record name | Quinoxalin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-quinoxalinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17056-99-4 | |

| Record name | Quinoxalin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Quinoxalinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.